molecular formula C7H6FNO3 B13131435 5-Fluoro-2-methyl-3-nitrophenol

5-Fluoro-2-methyl-3-nitrophenol

Cat. No.: B13131435
M. Wt: 171.13 g/mol
InChI Key: JYVCQKBWEZHUJB-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-3-nitrophenol typically involves the nitration of 5-Fluoro-2-methylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction time to avoid the formation of unwanted byproducts .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors offer better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-3-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 5-Fluoro-2-methyl-3-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 5-Fluoro-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

5-Fluoro-2-methyl-3-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methyl-3-nitrophenol is unique due to the presence of both a fluorine atom and a methyl group on the phenol ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

5-fluoro-2-methyl-3-nitrophenol

InChI

InChI=1S/C7H6FNO3/c1-4-6(9(11)12)2-5(8)3-7(4)10/h2-3,10H,1H3

InChI Key

JYVCQKBWEZHUJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1O)F)[N+](=O)[O-]

Origin of Product

United States

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